

Application Notes and Protocols for Quantitative NMR Spectroscopy using Triethyl phosphonoacetate-13C2

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Compound of Interest

Compound Name: *Triethyl phosphonoacetate-13C2*

Cat. No.: *B031799*

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Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. Unlike chromatographic methods, qNMR is a primary ratio method that does not typically require a calibration curve using a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.^{[1][2][3]} By co-dissolving a known amount of a certified internal standard with the analyte, the concentration of the analyte can be accurately determined.^{[4][5]}

This document provides detailed application notes and protocols for the use of **Triethyl phosphonoacetate-13C2** as an internal standard for quantitative ¹³C NMR spectroscopy. The dual ¹³C labeling provides distinct, well-resolved signals in the ¹³C NMR spectrum, minimizing the risk of signal overlap with complex analytes and offering a clean region for integration.

Advantages of Triethyl phosphonoacetate-13C2 as a qNMR Standard

- Chemical Stability: The compound is stable and does not react with a wide range of analytes or common NMR solvents.

- **Signal Simplicity:** The ^{13}C -labeled carbons provide simple, sharp signals in the ^{13}C NMR spectrum, which are less likely to overlap with analyte signals compared to the more crowded ^1H NMR spectrum.
- **High Solubility:** It is soluble in a variety of deuterated solvents commonly used for NMR analysis.^[6]
- **Minimal Signal Overlap:** The chemical shifts of the labeled carbons are in a region that is often free from signals of many common organic molecules.
- **Known Purity:** As a certified reference material, its purity is well-characterized, which is essential for accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation for Internal Standard qNMR

This protocol outlines the steps for preparing a sample for qNMR analysis using **Triethyl phosphonoacetate- $^{13}\text{C}2$** as an internal standard.^{[4][7]}

- **Selection of Solvent:** Choose a deuterated solvent that completely dissolves both the analyte and the **Triethyl phosphonoacetate- $^{13}\text{C}2$** internal standard.^[7] Common choices include CDCl_3 , DMSO-d_6 , and D_2O .
- **Weighing:**
 - Use a calibrated analytical microbalance with a readability of at least 0.001 mg.^[1]
 - Accurately weigh an appropriate amount of the analyte into a clean, dry vial.
 - Accurately weigh an appropriate amount of **Triethyl phosphonoacetate- $^{13}\text{C}2$** into the same vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is often recommended.^[6]
- **Dissolution:**

- Add a precise volume of the chosen deuterated solvent to the vial using a calibrated pipette. A typical volume for a 5 mm NMR tube is 0.6 mL.^[7]
- Ensure complete dissolution by vortexing or gentle sonication.^{[6][7]} Visually inspect the solution to confirm that no solid particles remain.^[7]
- Transfer to NMR Tube:
 - Carefully transfer the solution to a high-quality 5 mm NMR tube.
 - Cap the NMR tube to prevent solvent evaporation and contamination.^[7]

Protocol 2: ^{13}C qNMR Data Acquisition

This protocol details the key parameters for acquiring quantitative ^{13}C NMR data. It is crucial to set up the experiment to ensure that the signal intensities are directly proportional to the molar concentration.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Allow the sample to thermally equilibrate within the magnet for at least 5 minutes.^[8]
 - Tune and match the probe for the ^{13}C frequency.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.^[8]
- Acquisition Parameters:
 - Pulse Program: Use a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals.^{[8][9]}
 - Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T1) of the carbon nuclei being quantified

(both in the analyte and the internal standard).[8] T1 values for ¹³C can be long, so this may require a significant delay (e.g., 30-60 seconds or more).

- Pulse Width: Use a 90° pulse width to ensure maximum signal for all resonances.
- Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
- Acquisition Time (AQ): Set a long enough acquisition time to ensure that the Free Induction Decay (FID) has fully decayed.
- Spectral Width (SW): Ensure the spectral width encompasses all signals of interest.

Protocol 3: Data Processing and Quantification

Accurate data processing is as important as data acquisition for reliable quantification.[10][11]

- Fourier Transform: Apply an exponential window function with a line broadening factor (e.g., 1-5 Hz for ¹³C) to improve the signal-to-noise ratio before Fourier transformation.[8]
- Phasing: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[8]
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum. This is crucial for accurate integration.[8]
- Integration:
 - Integrate the well-resolved signal of the **Triethyl phosphonoacetate-13C2** internal standard and a well-resolved signal of the analyte.
 - Ensure the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites if they are not decoupled.[8]
- Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following formula:

$$\text{Purity_analyte (\%)} = (\text{I_analyte} / \text{N_analyte}) * (\text{N_std} / \text{I_std}) * (\text{MW_analyte} / \text{m_analyte}) * (\text{m_std} / \text{MW_std}) * \text{Purity_std}$$

Where:

- I_analyte , I_std : Integral values of the analyte and standard signals.
- N_analyte , N_std : Number of carbons giving rise to the respective signals.
- MW_analyte , MW_std : Molecular weights of the analyte and standard.
- m_analyte , m_std : Masses of the analyte and standard.
- Purity_std : Purity of the internal standard.

Data Presentation

Table 1: Representative Quantitative ^{13}C NMR Data for the Purity Determination of a Hypothetical Analyte (Drug Substance X)

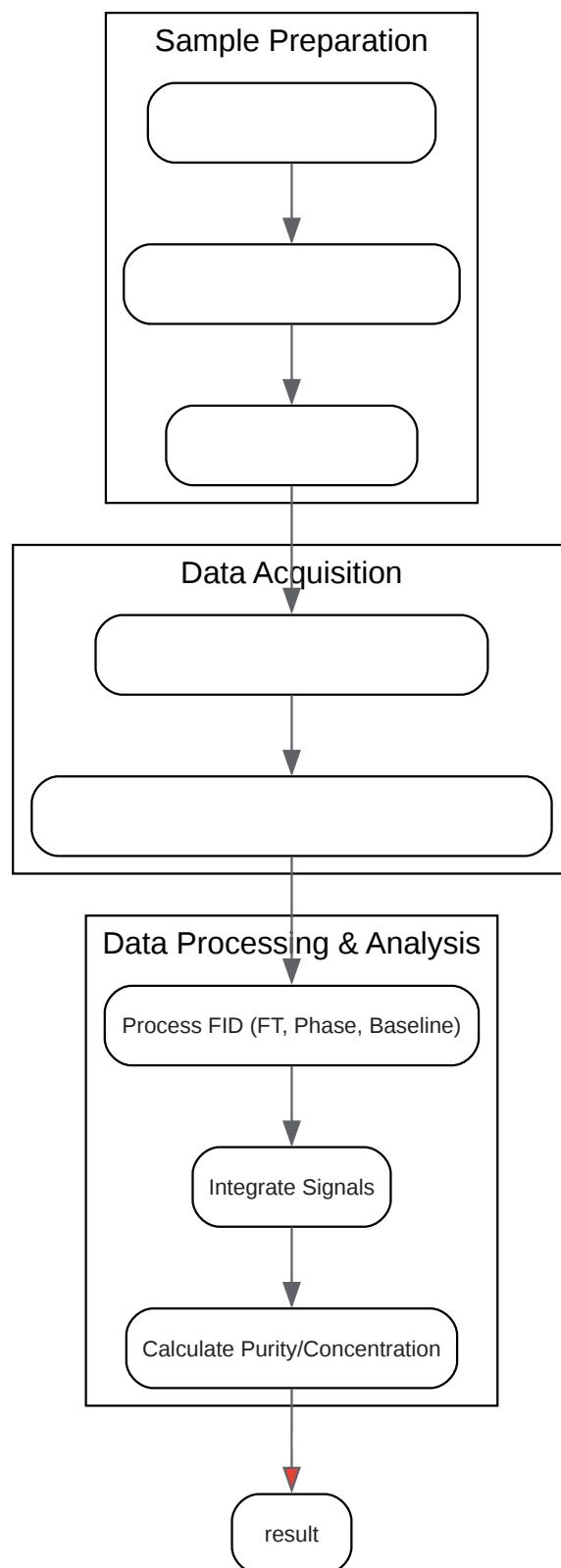
Parameter	Analyte (Drug Substance X)	Internal Standard (Triethyl phosphonoacetate- $^{13}\text{C}2$)
Mass (m)	10.52 mg	11.25 mg
Molecular Weight (MW)	350.4 g/mol	226.1 g/mol
^{13}C Signal Chemical Shift (δ)	128.5 ppm	68.2 ppm
Number of Carbons (N)	1	1
Integral (I)	1.00	1.65
Purity of Standard	-	99.8%
Calculated Purity	98.7%	-

Table 2: Method Validation Summary - Precision and Accuracy

Replicate	Weighed Analyte (mg)	Weighed Standard (mg)	Calculated Purity (%)
1	10.52	11.25	98.7
2	10.48	11.22	98.5
3	10.55	11.28	98.9
Mean	98.7		
Standard Deviation	0.2		
RSD (%)	0.20%		

Visualizations

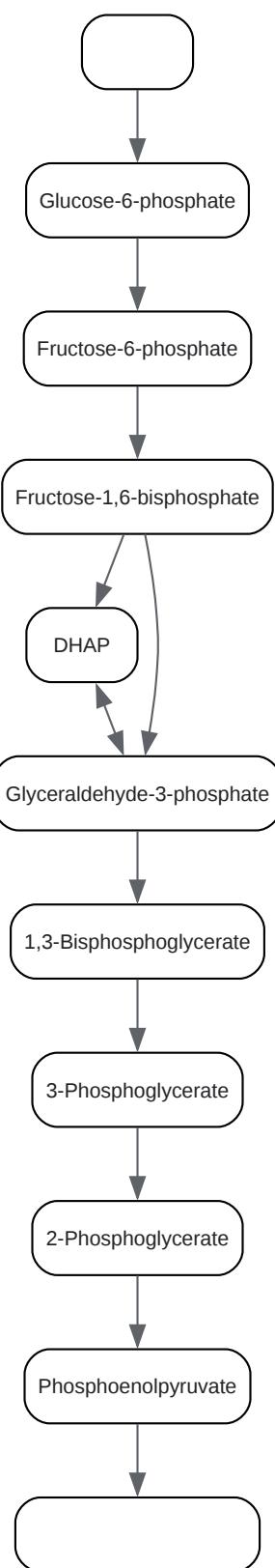
Experimental Workflow

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Workflow for qNMR using an internal standard.

Example Signaling Pathway: Glycolysis

Quantitative analysis of metabolites is crucial for understanding metabolic pathways. qNMR can be used to determine the concentration of key metabolites like pyruvate, the end product of glycolysis.



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